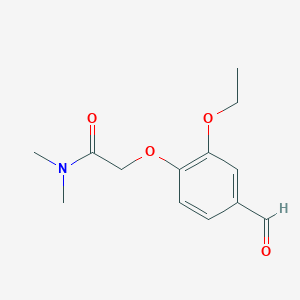

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes an ethoxy group, a formyl group, and a dimethylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-ethoxy-4-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or formyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity. A notable study investigated the synthesis of hydrazide derivatives incorporating this compound, which showed promising results in inhibiting cancer cell growth. The structural modifications allowed for enhanced interaction with biological targets, potentially leading to the development of new anticancer agents .

Proteomics Research

The compound is utilized in proteomics for its biochemical properties. It serves as a reagent for the modification of proteins, aiding in the study of protein interactions and functions. The ability to selectively modify amino acids within proteins makes it valuable for understanding complex biological systems .

Materials Science

Covalent Organic Frameworks

In materials science, this compound has been explored as a building block for nitrogen-rich covalent organic frameworks (COFs). These frameworks have potential applications in sensing technologies due to their high surface area and tunable porosity. The incorporation of this compound into COFs can enhance their stability and functionality, making them suitable for detecting various analytes, including explosives and volatile organic compounds .

Cosmetic Formulations

Topical Applications

The compound's properties make it an interesting candidate for cosmetic formulations. Its ability to act as a stabilizer and emulsifier can improve the texture and efficacy of topical products. Studies have shown that formulations containing this compound can enhance skin hydration and improve sensory attributes such as consistency and greasiness. This is particularly relevant in the development of creams and lotions aimed at moisturizing the skin .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | US20080132507A1 | Derivatives showed anticancer activity; structural modifications enhanced efficacy. |

| Proteomics Research | Santa Cruz Biotechnology | Used as a reagent for protein modification; aids in studying protein interactions. |

| Materials Science | RSC Publishing | Demonstrated potential in nitrogen-rich COFs for sensing applications. |

| Cosmetic Formulations | Brazilian Journal of Pharmaceutical Sciences | Improved sensory properties and hydration in topical formulations. |

Mecanismo De Acción

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-ethoxy-4-formylphenoxy)acetic acid

- 2-(2-ethoxy-4-formylphenoxy)-N,N-diisopropylacetamide

- 2-(2-ethoxy-4-formylphenoxy)-N-ethyl-N-phenylacetamide

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Actividad Biológica

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- Structure : The compound features an ethoxy group, a formyl group, and a dimethylacetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of enzyme activity and cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, derivatives of phenolic compounds have shown inhibitory effects on proteases that are crucial for tumor growth .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibits a dose-dependent response, suggesting that higher concentrations lead to increased cell death.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines using the MTT assay. The results indicated that this compound displayed significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like Doxorubicin .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HEP2 (Epdermoid carcinoma) | 15.3 | 10 |

| Doxorubicin | HEP2 | 0.047 | - |

| This compound | HCT-116 (Colorectal carcinoma) | 12.5 | 12 |

Case Studies

- Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of various derivatives, including this compound. The compound was tested against multiple cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Mechanistic Insights : Computational docking studies revealed that this compound interacts effectively with key proteins involved in cancer progression, suggesting potential as a lead compound for drug development targeting these pathways .

Safety and Toxicity

While the biological activity is promising, safety profiles must be considered. Preliminary evaluations indicate that this compound does not exhibit significant mutagenic or carcinogenic properties in standard tests . However, further toxicological assessments are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12-7-10(8-15)5-6-11(12)18-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCVGEXOSHQRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.